molecular formula C17H14O2 B189213 Ethyl 9-fluorenylideneacetate CAS No. 27973-36-0

Ethyl 9-fluorenylideneacetate

Cat. No. B189213
CAS RN: 27973-36-0
M. Wt: 250.29 g/mol
InChI Key: SCHVJDVNASXDFU-UHFFFAOYSA-N
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Description

Ethyl 9-fluorenylideneacetate is a chemical compound with the molecular formula C17H14O2 . It has an average mass of 250.292 Da and a monoisotopic mass of 250.099380 Da . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 9-fluorenylideneacetate consists of 17 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is based on a fluorene backbone, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .


Physical And Chemical Properties Analysis

Ethyl 9-fluorenylideneacetate has a melting point of 75-77°C . Its boiling point is 401.8°C at 760mmHg . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

  • By-Product Formation in Acetylation : The treatment of 9-fluorenyllithium with acetyl chloride produces 9-acetylfluorene and a by-product identified as 9-(1-acetoxyethylidene)fluorene, offering insights into structural distortions and strain within the compound (Robinson, Lutfi, Hou, & Meyers, 2001).

  • Oligomerization for Light-Emitting Applications : Electrosynthesis of a novel semiconducting oligomer, oligo(9-fluorenylideneacetic acid), from 9-fluorenylideneacetic acid demonstrates potential applications in green light emission and improved fluorescence quantum yield (Lu, Chen, Wang, Xu, Duan, & Pei, 2012).

Chemical Reactivity and Analysis

  • Chiral Derivatizing Agent : The use of (±)-1-(9-fluorenyl)ethyl chloroformate as a chiral derivatizing agent in analytical applications for various molecules highlights its importance in enhancing the chiral separation of diastereomers (Moldovan, Bodoki, Servais, Crommen, Oprean, & Fillet, 2017).

  • Fungal Biotransformation : The metabolism of fluorene by Cunninghamella elegans produces several metabolites, including 9-fluorenone and 9-fluorenol, underlining the potential for biotransformation and environmental remediation applications (Pothuluri, Freeman, Evans, & Cerniglia, 1993).

Material Science and Catalysis

  • Polymerization Catalysts : New ethylene bridged monofluorenyl-amido group 4 complexes show activity as catalysts for the polymerization of ethylene, suggesting applications in materials science (Foster, Chien, & Rausch, 1997).

Safety And Hazards

When handling Ethyl 9-fluorenylideneacetate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It’s also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 2-fluoren-9-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHVJDVNASXDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300342
Record name Ethyl 9-fluorenylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-fluorenylideneacetate

CAS RN

27973-36-0
Record name 27973-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 9-fluorenylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (11.1 mmol, 1 eq) of 9-fluorenone in 15 mL of dry THF are dissolved in a flask equipped with a condenser, under Ar. 2.86 mL (14.43 mmol, 1.3 eq) of triethylphosphonoacetate are introduced and 577 mg (14.43 mmol, 1.3 eq) of 60% NaH in oil are added batchwise to the solution. The mixture is heated for 3 hours at 70-80° C. 1.10 mL (5.55 mmol, 1 eq) of triethylphosphonoacetate and 222 mg (5.55 mmol, 1 eq) of 60% NaH in oil are added to the medium. The mixture is stirred for 2 hours at 70-80° C. Water is added, then the THF is concentrated. The basic aqueous phase is extracted with AcOEt and the organic phase is washed with brine, dried over MgSO4, filtered and concentrated. The oil obtained is subjected to chromatography over silica gel (eluant: heptane/DCM: 1/0 to 0/1). A product in the form of yellow crystals is obtained (m=1.86 g, yield=67%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
577 mg
Type
reactant
Reaction Step Three
[Compound]
Name
triethylphosphonoacetate
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
222 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 9-fluorenylideneacetate
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Ethyl 9-fluorenylideneacetate

Citations

For This Compound
3
Citations
DMW Anderson, N Campbell, JT Craig… - Journal of the Chemical …, 1960 - pubs.rsc.org
… The Refonnatsky reaction between fluorenone and ethyl bromoacetate yields an oil which with boiling formic acid gives ethyl 9-fluorenylideneacetate and the acid.lS Efforts to increase …
Number of citations: 3 pubs.rsc.org
H Yonemura, H Nishino, K Kurosawa - Bulletin of the Chemical Society …, 1987 - journal.csj.jp
… and 8b) gave 2-chloro derivatives (9a and 9b) as the major products, while ethyl 9-fluorenylideneacetate (8c) yielded ethyl 9-fluorenylidenechloroacetate (9c) and ethyl (9-acetoxy-9-…
Number of citations: 10 www.journal.csj.jp
T Hayashi, M Ishigedani - Tetrahedron, 2001 - Elsevier
… acetate) to give 11.1 g (59% yield) of ethyl 9-fluorenylideneacetate: 1 H NMR (CDCl 3 ) δ 1.39 (t… To a solution of ethyl 9-fluorenylideneacetate (5.00 g, 20 mmol) in toluene was added 40 …
Number of citations: 84 www.sciencedirect.com

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